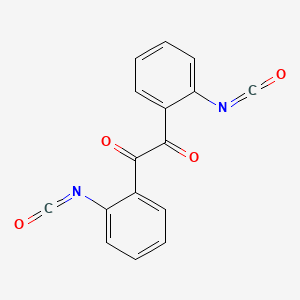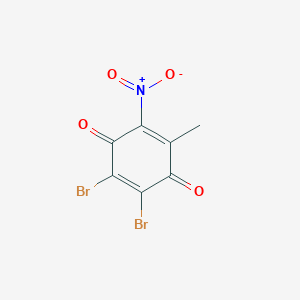![molecular formula C25H42O5 B14382027 Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate CAS No. 88647-06-7](/img/structure/B14382027.png)
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is a chemical compound with the molecular formula C25H42O5 and a molecular weight of 422.598 g/mol . This compound features a furan ring substituted with a hexyl group and an octyl chain, making it a unique ester derivative of propanedioic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate typically involves the esterification of propanedioic acid with the corresponding alcohol, 8-(5-hexylfuran-2-yl)octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan ring and ester groups. These interactions can modulate biological pathways and result in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-(5-hexylfuran-2-yl)octanoic acid: A similar compound with a carboxylic acid group instead of ester groups.
Octanoic acid: A simpler fatty acid with a straight-chain structure.
Uniqueness
Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate is unique due to its combination of a furan ring, a hexyl group, and an octyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
88647-06-7 |
|---|---|
Fórmula molecular |
C25H42O5 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
diethyl 2-[8-(5-hexylfuran-2-yl)octyl]propanedioate |
InChI |
InChI=1S/C25H42O5/c1-4-7-8-13-16-21-19-20-22(30-21)17-14-11-9-10-12-15-18-23(24(26)28-5-2)25(27)29-6-3/h19-20,23H,4-18H2,1-3H3 |
Clave InChI |
RZYKRAHBNRGERH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(O1)CCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
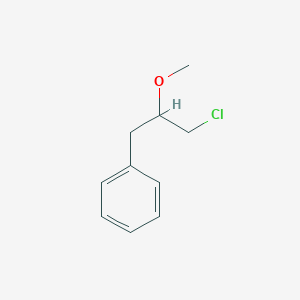
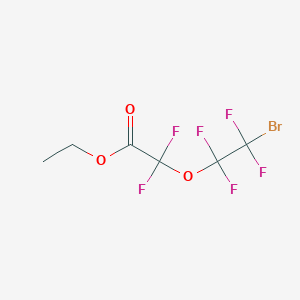
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
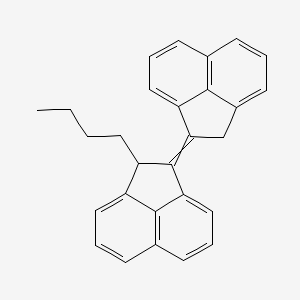
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
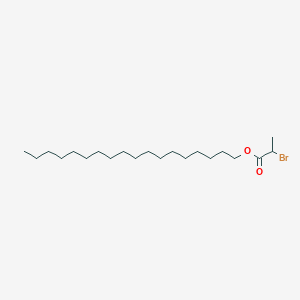
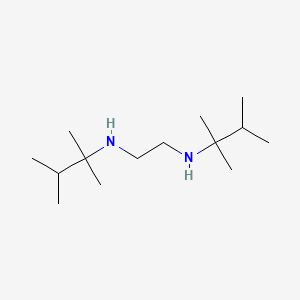
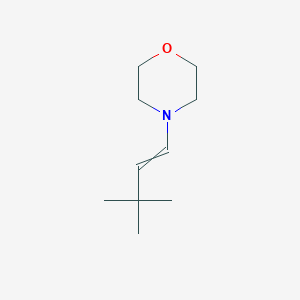

![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

